molecular formula C14H18Cl2N2O3 B2848712 (3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone CAS No. 1436161-94-2

(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B2848712
CAS No.: 1436161-94-2
M. Wt: 333.21
InChI Key: LSZGONADUYINPR-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone: is a complex organic compound characterized by its dichloropyridine and pyrrolidinone functional groups[_{{{CITATION{{{_1{Buy (3,6-Dichloropyridin-2-yl)-3-(2-methoxyethoxymethyl)pyrrolidin-1 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the dichloropyridine core. One common approach is the chlorination of pyridine derivatives under controlled conditions to introduce chlorine atoms at the 3 and 6 positions of the pyridine ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one or more atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone: has several scientific research applications:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may be used in the study of biological systems, particularly in understanding enzyme interactions.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone: can be compared with other similar compounds, such as:

  • 3,5-Dichloropyridine

  • 2,6-Dichloropyridine

  • 2,3-Dichloropyridine

  • 2,4-Dichloropyridine

These compounds share the dichloropyridine core but differ in the positions of the chlorine atoms and the presence of additional functional groups. The uniqueness of This compound

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-20-6-7-21-9-10-4-5-18(8-10)14(19)13-11(15)2-3-12(16)17-13/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGONADUYINPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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